molecular formula C10H12ClNOS B15274347 1-(5-Chlorothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one

1-(5-Chlorothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one

Cat. No.: B15274347
M. Wt: 229.73 g/mol
InChI Key: XIQRYDLUUKGFGG-UHFFFAOYSA-N
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Description

1-(5-Chlorothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one (CAS: 1510887-52-1) is a ketone derivative featuring a 5-chlorothiophen-2-yl group and a pyrrolidin-2-yl substituent. The thiophene moiety contributes aromaticity and electron-withdrawing properties, while the pyrrolidine ring introduces a secondary amine, enabling hydrogen bonding and influencing solubility.

Properties

Molecular Formula

C10H12ClNOS

Molecular Weight

229.73 g/mol

IUPAC Name

1-(5-chlorothiophen-2-yl)-2-pyrrolidin-2-ylethanone

InChI

InChI=1S/C10H12ClNOS/c11-10-4-3-9(14-10)8(13)6-7-2-1-5-12-7/h3-4,7,12H,1-2,5-6H2

InChI Key

XIQRYDLUUKGFGG-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CC(=O)C2=CC=C(S2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chlorothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Chlorination: The thiophene ring is chlorinated using reagents like thionyl chloride or sulfuryl chloride.

    Formation of the Pyrrolidine Moiety: Pyrrolidine can be synthesized through the reduction of pyrrole or by the cyclization of 1,4-diaminobutane.

    Coupling Reaction: The chlorinated thiophene and pyrrolidine are coupled using a suitable base and solvent, such as sodium hydride in dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chlorothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the compound, potentially affecting the thiophene or pyrrolidine moieties.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential bioactive compound for studying receptor interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(5-Chlorothiophen-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include ion channels, G-protein coupled receptors, or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Thiophene-Based Ketones

1-(5-Chlorothiophen-2-yl)ethan-1-one (CAS: 6310-04-9)
  • Structure : Simplest analogue lacking the pyrrolidine group.
  • The absence of the pyrrolidine group reduces hydrogen-bonding capacity, likely lowering solubility in polar solvents compared to the target compound.
  • Applications : Acts as a precursor in synthesizing more complex derivatives (e.g., sulfonyl or heterocyclic hybrids) .
Sulfonyl/Sulfoxide Derivatives (e.g., 1f in )
  • Structure : 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one.
  • Properties : The sulfonyl group increases polarity and thermal stability (melting point: 137.3–138.5°C). Such derivatives are often explored for their electronic properties and catalytic applications .
  • Key Difference : Sulfonyl groups enhance oxidative stability but reduce lipophilicity compared to pyrrolidine.

Heterocyclic and Bulky Substituent Analogues

Adamantyl Ethanone Pyridyl Derivatives ()
  • Structure : Combines adamantane (a rigid, lipophilic carbocycle) with pyridyl sulfoxide/sulfone groups.
  • Synthesis : Utilizes catalysts like potassium persulfate and solvents such as acetonitrile.
  • Properties : High molecular weight and lipophilicity make these compounds candidates for blood-brain barrier penetration. Demonstrated selectivity in enzyme inhibition studies .
Fused Heterocyclic Derivatives ()
  • Example: 1-(3-Amino-6-(5-chlorothiophen-2-yl)-4-(pyridin-3-yl)furo[2,3-b]pyridin-2-yl)ethan-1-one.
  • Structure : Integrates chlorothiophene into a fused furopyridine system.
  • Properties: Extended π-conjugation may enhance fluorescence or electronic properties. The amino group introduces basicity, altering protonation states under physiological conditions .

Bioactive Hybrid Compounds

1,3,4-Thiadiazole Derivatives ()
  • Structure : Thiadiazole rings linked to chlorothiophene ketones.
  • Activity : Four compounds showed superior antimicrobial activity against E. coli, B. mycoides, and C. albicans. The thiadiazole moiety likely enhances membrane penetration .
  • Comparison : The target compound’s pyrrolidine group may offer similar bioavailability but with distinct target specificity.
Imidazole-Ethanone Hybrids ()
  • Example : (Z)-2-{[(E)-1-(5-Methyl-2-phenyl-1H-imidazol-4-yl)ethylidene]hydrazinylidene}thiazolidin-4-one.
  • Synthesis : Condensation reactions with hydrazine derivatives.
  • Activity : Evaluated for antibacterial properties, highlighting the role of imidazole in microbial target engagement .

Structural Characterization :

  • Spectroscopy : ¹H/¹³C NMR and HRMS (common for adamantyl and sulfonyl analogues) .
  • Crystallography : Tools like SHELX () are used for confirming stereochemistry and hydrogen-bonding patterns .

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